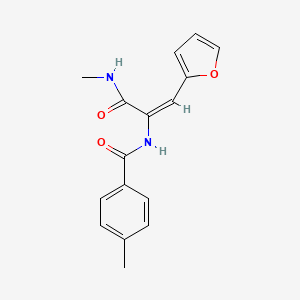
N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a vinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting with a suitable precursor, such as furfural, the furan ring is formed through cyclization reactions.
Vinyl Group Introduction: The vinyl group is introduced via a Wittig reaction, where an aldehyde reacts with a phosphonium ylide to form the vinyl intermediate.
Amide Formation: The final step involves the formation of the benzamide moiety through a condensation reaction between the vinyl intermediate and 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents like bromine (Br₂) or nucleophiles such as amines can be used under appropriate conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or aminated derivatives, depending on the reagents used.
Scientific Research Applications
N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide involves its interaction with specific molecular targets. The furan ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. The vinyl group may facilitate binding to active sites or influence the compound’s overall reactivity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Furyl)ethyl)-4-methylbenzamide: Similar structure but lacks the vinyl group.
N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)benzamide: Similar but without the methyl group on the benzamide moiety.
Uniqueness
N-(2-(2-Furyl)-1-((methylamino)carbonyl)vinyl)-4-methylbenzamide is unique due to the combination of its furan ring, vinyl group, and benzamide moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11-5-7-12(8-6-11)15(19)18-14(16(20)17-2)10-13-4-3-9-21-13/h3-10H,1-2H3,(H,17,20)(H,18,19)/b14-10+ |
InChI Key |
QZMMJQRQKDAZKQ-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}phosphonate](/img/structure/B11525377.png)
![Benzoic acid, 3,3'-methylenebis[6-[(2-nitrobenzoyl)amino]-](/img/structure/B11525378.png)
![2-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11525379.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}benzamide](/img/structure/B11525381.png)
![2-(4-Methyl-3-nitrophenyl)-5-(4-{4-[5-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazol-2-yl]phenoxy}phenyl)-1,3,4-oxadiazole](/img/structure/B11525388.png)

![(5Z)-5-{[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B11525398.png)
![N-[(E)-(3-bromophenyl)methylidene]-2-(2,4-dichlorophenyl)-1H-benzimidazol-6-amine](/img/structure/B11525399.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11525400.png)
![4-(3-Chlorophenoxy)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11525407.png)
![N-[2-(2-methylphenoxy)ethyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11525408.png)
![(2Z,5Z)-2-[(4-acetylphenyl)imino]-3-ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B11525418.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11525424.png)
![(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11525425.png)
